Elacestrant

Content Navigation

Fulvestrant’s low solubility and BBB impermeability complicate intracranial and endocrine-resistant model studies. Elacestrant dihydrochloride (CAS 722533-56-4) resolves these bottlenecks as an oral, brain-penetrant SERD: • Aqueous solubility ~25 mg/mL for simple oral gavage • ~62% brain:plasma ratio for CNS target engagement • Potent ERα degradation (IC50 48 nM) and efficacy against Y537S/D538G mutations.

CAS Number

Product Name

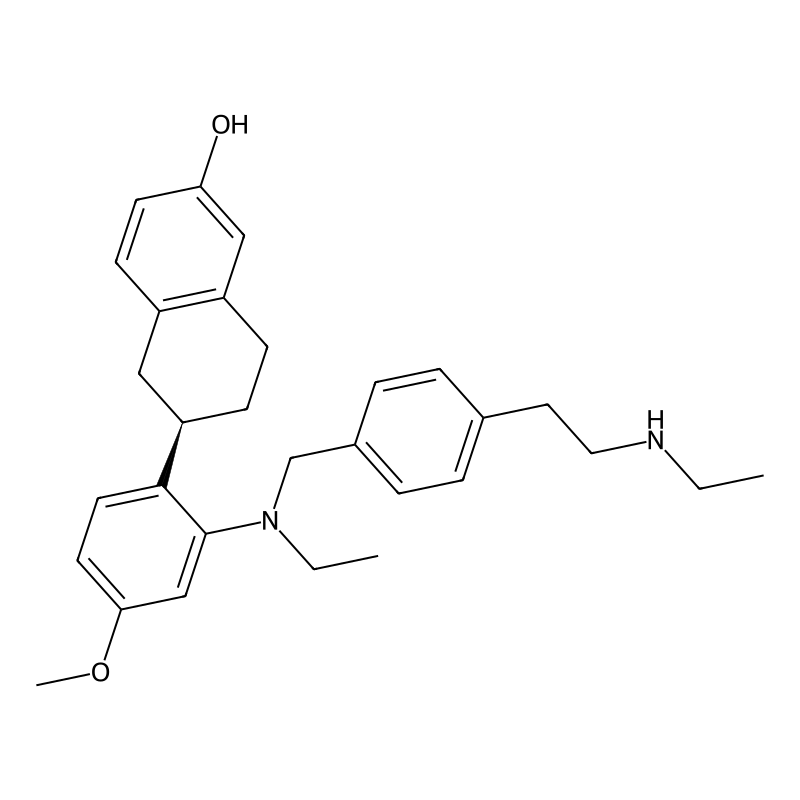

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Elacestrant (RAD1901), supplied primarily as a dihydrochloride salt (CAS 722533-56-4), is a non-steroidal selective estrogen receptor degrader (SERD) and antagonist. It exhibits high binding affinity for ERα (IC50 ~48 nM) with significant selectivity over ERβ (IC50 ~870 nM) [1]. Unlike first-generation steroidal SERDs, elacestrant is designed for oral bioavailability and dose-dependent ERα degradation via the proteasomal pathway[2]. For scientific procurement, elacestrant dihydrochloride provides a critical baseline standard for evaluating non-steroidal endocrine therapies, offering superior aqueous solubility (up to 25 mg/mL) compared to its free base form, thereby streamlining in vivo oral dosing protocols [3].

Research Fit

Substituting elacestrant with the standard-of-care SERD, fulvestrant, introduces severe processability and application limitations. Fulvestrant features a highly lipophilic steroidal backbone with negligible aqueous solubility, necessitating complex, viscous intramuscular depot formulations (e.g., castor oil and alcohols) that complicate preclinical dosing and limit systemic exposure [1]. Furthermore, fulvestrant lacks meaningful blood-brain barrier (BBB) penetration and exhibits diminished efficacy against acquired ESR1 mutations (such as Y537S and D538G) [2]. Elacestrant’s non-steroidal structure and dihydrochloride salt formulation resolve these bottlenecks, providing a compound that supports standard oral gavage, penetrates the BBB for intracranial models, and maintains robust degradation of mutant ERα [3].

Substitution Risk

Other oral SERDs (amcenestrant, giredestrant)

Lack of ESR1-mutant PFS endpoint response in phase 3 studies may limit model reproducibility and comparator validity.

Fulvestrant (intramuscular SERD)

Intramuscular route complicates chronic in vivo dosing; no BBB penetration restricts CNS metastasis model utility.

Oral Bioavailability and Formulation

Elacestrant dihydrochloride is optimized for oral administration, achieving approximately 10% absolute bioavailability and reaching steady-state pharmacokinetics within 5-6 days[1]. Its dihydrochloride salt form achieves an aqueous solubility of ~25 mg/mL, allowing for straightforward preparation in standard acidic or buffered aqueous vehicles [2]. In contrast, fulvestrant has negligible oral bioavailability and requires formulation in viscous lipid depots (castor oil) for intramuscular injection [1].

| Evidence Dimension | Route of administration and aqueous solubility |

| Target Compound Data | Elacestrant dihydrochloride: ~10% oral bioavailability; ~25 mg/mL aqueous solubility. |

| Comparator Or Baseline | Fulvestrant: Negligible oral bioavailability; requires IM lipid depot. |

| Quantified Difference | Elacestrant enables oral dosing with >10,000-fold higher aqueous solubility than fulvestrant's free form. |

| Conditions | In vivo pharmacokinetic profiling and standard aqueous formulation assays. |

Eliminates the need for complex, viscous lipid formulations, significantly simplifying in vivo dosing regimens and reducing animal stress in preclinical studies.

Blood-Brain Barrier Penetration

A critical differentiator for elacestrant is its ability to cross the blood-brain barrier, a feature absent in first-generation steroidal SERDs. In preclinical pharmacokinetic models, elacestrant achieves a brain-to-plasma concentration ratio of approximately 60-62%[1]. In MCF-7 intracranial tumor xenograft models, this exposure translates to significant tumor growth inhibition and prolonged survival [2]. Fulvestrant, due to its size and lipophilicity, exhibits limited to no brain exposure, rendering it ineffective for intracranial efficacy studies [1].

| Evidence Dimension | Brain-to-plasma concentration ratio |

| Target Compound Data | Elacestrant: ~60-62% brain/plasma ratio. |

| Comparator Or Baseline | Fulvestrant: Limited/negligible brain exposure. |

| Quantified Difference | Elacestrant achieves therapeutic intracranial concentrations (~60% of plasma), whereas fulvestrant fails to penetrate the BBB effectively. |

| Conditions | MCF-7 intracranial xenograft mouse models. |

Makes elacestrant the mandatory SERD control for researchers developing therapies targeting ER+ breast cancer brain metastases.

ESR1-Mutant Tumor Growth Inhibition

Elacestrant maintains high potency against clinically relevant ESR1 mutations (e.g., Y537S, D538G) that confer resistance to standard therapies. In T47D and MCF-7 mutant xenograft models, oral elacestrant demonstrates robust, dose-dependent tumor growth inhibition (TGI), frequently exceeding 80% at low doses (1-10 mg/kg) [1]. In head-to-head comparisons, fulvestrant administered via subcutaneous or intramuscular routes (up to 25-250 mg/kg) shows significantly diminished efficacy, often yielding <50% TGI or complete resistance in Y537S models [2].

| Evidence Dimension | Tumor Growth Inhibition (TGI) in ESR1-mutant xenografts |

| Target Compound Data | Elacestrant: >80% TGI at 1-10 mg/kg (oral). |

| Comparator Or Baseline | Fulvestrant: <50% TGI at 25-250 mg/kg (subcutaneous/IM). |

| Quantified Difference | Elacestrant achieves >30% greater tumor growth inhibition at a fraction of the dose compared to fulvestrant in mutant models. |

| Conditions | In vivo ESR1-mutant (Y537S/D538G) breast cancer xenograft models. |

Provides a reliable, highly active positive control for screening next-generation drugs against endocrine-resistant breast cancer.

ER+ Brain Metastasis In Vivo Modeling

Due to its ~62% brain-to-plasma penetration ratio, elacestrant is the preferred positive control for intracranial breast cancer xenograft models. Researchers must select elacestrant over fulvestrant to ensure therapeutic target engagement within the central nervous system [1].

Positive Control for ESR1-Mutant Drug Discovery

Elacestrant's sustained efficacy against Y537S and D538G mutations makes it an essential benchmark compound. It is used in proliferation and degradation assays to validate the performance of novel PROTACs, SERMs, and next-generation SERDs against endocrine-resistant cell lines [2].

Oral Formulation Benchmarking

The dihydrochloride salt of elacestrant serves as a structural and physical benchmark for developing orally bioavailable non-steroidal ER degraders. Its ~25 mg/mL aqueous solubility allows formulation scientists to model oral absorption without the confounding variables of lipid-based IM depot vehicles required by legacy SERDs [3].

Application Fit Matrix

References

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Orserdu monotherapy is indicated for the treatment of postmenopausal women, and men, with estrogen receptor (ER) positive, HER2-negative, locally advanced or metastatic breast cancer with an activating ESR1 mutation who have disease progression following at least one line of endocrine therapy including a CDK 4/6 inhibitor.

Livertox Summary

Drug Classes

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A1 (ESR1) [HSA:2099] [KO:K08550]

Other CAS

Absorption Distribution and Excretion

Elacestrant is mainly eliminated through feces and urine. Approximately 82% was recovered in feces (34% unchanged), and 7.5% was recovered in urine (< 1% unchanged) following a single radiolabeled oral dose of 345 mg.

Elacestrant has an apparent volume of distribution of 5800 L.

Elacestrant has an estimated clearance of 186 L/hr and a renal clearance of ≤ 0.14 L/hr.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Explore Compound Types